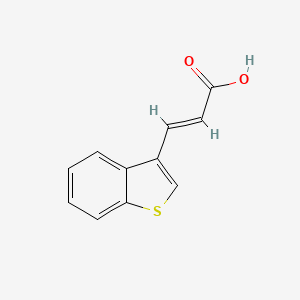

(2E)-3-(1-benzothien-3-yl)acrylic acid

Description

Significance of Heterocyclic Acrylic Acid Derivatives in Organic Chemistry

Heterocyclic acrylic acid derivatives are a class of organic compounds characterized by a carboxylic acid group attached to a carbon-carbon double bond, which is itself part of or conjugated with a heterocyclic ring system. This arrangement of functional groups imparts a unique reactivity to the molecule, making it a valuable intermediate in a variety of organic transformations. The acrylic acid moiety can participate in numerous reactions, including additions, cycloadditions, and polymerizations.

The presence of a heteroatom (such as sulfur, nitrogen, or oxygen) within the ring system further influences the electronic properties and biological activity of these derivatives. Thiophene-containing acrylic acids, for instance, are investigated for their potential in developing novel polymers and dyes, as well as for their applications in creating compounds with anti-inflammatory and anti-cancer properties. researchgate.net The versatility of these molecules makes them a subject of continuous interest in academic and industrial research, aimed at the synthesis of novel materials and therapeutic agents. researchgate.netnih.gov

Overview of (2E)-3-(1-benzothien-3-yl)acrylic acid's Relevance in Contemporary Chemical Science

(2E)-3-(1-benzothien-3-yl)acrylic acid, a molecule combining a benzothiophene (B83047) core with an acrylic acid side chain, stands as a compound of interest in contemporary chemical science. The benzothiophene scaffold itself is a key structural motif in a number of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. organicreactions.orgdrugbank.com Consequently, derivatives of benzothiophene are actively explored in drug discovery programs. drugbank.com

The acrylic acid portion of the molecule provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This potential for chemical elaboration makes (2E)-3-(1-benzothien-3-yl)acrylic acid a valuable starting material for creating novel compounds with potentially enhanced biological activities or unique material properties.

Scope and Academic Focus of Research on (2E)-3-(1-benzothien-3-yl)acrylic acid

Academic research on (2E)-3-(1-benzothien-3-yl)acrylic acid primarily revolves around its synthesis and its role as a precursor for more complex molecules. A common and well-established method for its preparation is the Knoevenagel condensation. organicreactions.orgthermofisher.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as malonic acid, with an aldehyde or ketone. thermofisher.com In the case of (2E)-3-(1-benzothien-3-yl)acrylic acid, the precursors are 1-benzothiophene-3-carboxaldehyde and malonic acid. guidechem.comyoutube.com

While detailed research focusing exclusively on the biological or material properties of (2E)-3-(1-benzothien-3-yl)acrylic acid is not extensively documented in publicly available literature, its significance is inferred from the broader interest in benzothiophene derivatives. Studies on analogous compounds suggest that this molecule could be a candidate for investigations into various therapeutic areas, particularly as an intermediate in the synthesis of potential enzyme inhibitors or other bioactive agents. drugbank.comnih.gov The primary academic focus remains on leveraging its structure for the synthesis of new chemical entities.

Detailed Research Findings

While specific in-depth research on (2E)-3-(1-benzothien-3-yl)acrylic acid is limited, we can compile its known properties and a representative synthesis method from available chemical data and general organic chemistry principles.

Physicochemical Properties

The fundamental physicochemical properties of (2E)-3-(1-benzothien-3-yl)acrylic acid are summarized in the interactive table below.

| Property | Value | Source |

| CAS Number | 5381-29-3 | guidechem.com |

| Molecular Formula | C₁₁H₈O₂S | guidechem.com |

| Molecular Weight | 204.25 g/mol | guidechem.com |

| LogP | 2.99910 | guidechem.com |

| PSA | 65.54000 | guidechem.com |

Click on the headers to sort the table.

Synthesis via Knoevenagel Condensation

The synthesis of (2E)-3-(1-benzothien-3-yl)acrylic acid is typically achieved through the Knoevenagel condensation. This reaction condenses an aldehyde with a compound containing an active methylene group, catalyzed by a base.

Reaction Scheme:

The table below details the reactants involved in this synthesis.

| Reactant | Role | Chemical Formula |

| 1-Benzothiophene-3-carboxaldehyde | Aldehyde | C₉H₆OS |

| Malonic Acid | Active Methylene Compound | C₃H₄O₄ |

| Pyridine (B92270) (example catalyst) | Base Catalyst | C₅H₅N |

This table outlines the key components for the synthesis of the target compound.

The reaction is typically performed by heating the reactants in the presence of a basic catalyst like pyridine, which also often serves as the solvent. youtube.com The initial condensation product undergoes decarboxylation upon heating to yield the final α,β-unsaturated carboxylic acid. youtube.com

Established Synthetic Routes for (2E)-3-(1-benzothien-3-yl)acrylic acid

Traditional methods for synthesizing (2E)-3-(1-benzothien-3-yl)acrylic acid and its analogues primarily rely on condensation reactions and transition metal-catalyzed cross-couplings, which are foundational strategies in organic synthesis.

Condensation reactions are a cornerstone for the formation of the α,β-unsaturated acid moiety in the target molecule. These reactions typically involve the reaction of an aldehyde or ketone with a compound containing an active methylene group. mdpi.com Two of the most relevant methods in this context are the Knoevenagel and Perkin reactions.

The Knoevenagel condensation is a widely used method for C-C bond formation that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. mdpi.comresearchgate.net For the synthesis of (2E)-3-(1-benzothien-3-yl)acrylic acid, the reaction typically employs benzothiophene-3-carbaldehyde and malonic acid. chemicalbook.com The use of pyridine as a base and solvent, often with a catalytic amount of piperidine, facilitates the condensation, which is followed by a decarboxylation step to yield the desired acrylic acid. youtube.com This variant is often referred to as the Doebner modification. youtube.com The reaction generally proceeds with high stereoselectivity, favoring the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids. wikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid. longdom.orgscribd.com In the context of synthesizing the target compound, benzothiophene-3-carbaldehyde would be reacted with acetic anhydride and sodium acetate. The reaction proceeds through an aldol-type condensation followed by dehydration to yield the cinnamic acid derivative. wikipedia.orgbyjus.com

| Reaction | Starting Materials | Catalyst/Base | Key Features |

| Knoevenagel-Doebner | Benzothiophene-3-carbaldehyde, Malonic acid | Piperidine, Pyridine | High (E)-stereoselectivity; reaction followed by decarboxylation. chemicalbook.comyoutube.comorganic-chemistry.org |

| Perkin Reaction | Benzothiophene-3-carbaldehyde, Acetic anhydride | Sodium Acetate | Classic method for cinnamic acids; requires anhydride as a reactant. wikipedia.orglongdom.org |

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming the C-C bond between the benzothiophene ring and the acrylic acid moiety. The Heck and Suzuki-Miyaura reactions are particularly prominent.

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. beilstein-journals.org To synthesize the (2E)-3-(1-benzothien-3-yl)acrylic acid scaffold, one potential pathway involves the coupling of a 3-halobenzothiophene (e.g., 3-bromobenzothiophene) with acrylic acid or its esters. researchgate.net This halide-free variation of the Heck reaction can also utilize arylboronic acids as the aryl source, which is considered an environmentally friendlier alternative. nih.gov

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govmdpi.com This method is widely used for the synthesis of biaryls and other conjugated systems. mdpi.comresearchgate.net A plausible Suzuki strategy for the target molecule would involve the reaction of 1-benzothiophene-3-boronic acid with a 3-haloacrylate, such as ethyl bromocrotonate, followed by hydrolysis of the ester to yield the carboxylic acid. These reactions are valued for their high functional group tolerance and generally good yields. rasayanjournal.co.in

| Reaction | Benzothiophene Partner | Acrylic Acid Partner | Catalyst System |

| Heck Reaction | 3-Bromobenzothiophene | Acrylic Acid / Acrylate (B77674) Ester | Pd(OAc)₂, Phosphine Ligand, Base beilstein-journals.orgresearchgate.net |

| Suzuki-Miyaura Coupling | 1-Benzothiophene-3-boronic acid | 3-Haloacrylate Ester | Pd(dppf)Cl₂, Base, Solvent (e.g., EtOH/H₂O) nih.govmdpi.com |

Advanced Synthetic Approaches to Benzothienyl Acrylic Acid Scaffolds

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, control, and environmental sustainability. These advanced approaches are critical for producing complex molecules like (2E)-3-(1-benzothien-3-yl)acrylic acid with high precision and minimal waste.

Achieving the correct regio- and stereochemistry is paramount. The "(2E)" designation in the target compound's name specifies the trans configuration of the double bond, while the "3-yl" specifies the point of attachment on the benzothiophene ring.

Stereoselectivity in forming the acrylic acid double bond is often intrinsically controlled by the reaction mechanism. As mentioned, the Knoevenagel-Doebner condensation is highly stereoselective, affording the E-isomer with high selectivity (≥95:5) under mild conditions. organic-chemistry.org This is a significant advantage as it minimizes the need for subsequent isomeric separation. Similarly, Heck-type reactions can be rendered highly enantioselective and regioselective through the careful selection of chiral ligands and palladium catalysts, allowing for precise control over the final product's geometry. figshare.com

Regioselectivity is primarily addressed during the synthesis of the benzothiophene-3-carbaldehyde precursor. The functionalization at the C3 position of the benzothiophene ring is a common outcome in electrophilic substitution reactions, but more controlled methods, such as directed ortho-metalation followed by formylation, can provide specific isomers in high yield. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govbau.edu.tr The synthesis of various benzothiophene derivatives has been shown to benefit from this technology. nih.govrsc.org For instance, the annulation reactions to form the benzothiophene core or subsequent functionalization steps can be performed efficiently under microwave conditions. rsc.orgmanipal.edu This technique is particularly valuable for rapid library synthesis in drug discovery programs. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | nih.govnih.gov |

| Yield | Moderate to Good | Often Improved | rsc.orgmanipal.edu |

| Energy Efficiency | Lower | Higher | researchgate.net |

| Side Reactions | More prevalent | Reduced | researchgate.net |

"Green chemistry" principles aim to design chemical processes that are more environmentally benign. d-nb.info This includes using renewable feedstocks, avoiding hazardous solvents, and employing catalyst-free systems or highly efficient, recyclable catalysts. nih.govresearchgate.net

For the synthesis of acrylic acids, routes starting from bio-based resources like glycerol (B35011) or furfural (B47365) are being actively explored as alternatives to petroleum-based methods. nih.govfau.euresearchgate.net In the context of condensation reactions, traditional catalysts can sometimes be replaced with milder and more environmentally friendly options. For example, boric acid has been demonstrated as an effective, inexpensive, and non-toxic catalyst for Knoevenagel condensations. mdpi.com Furthermore, performing reactions in green solvents like water or glycerol, or under solvent-free conditions, significantly reduces the environmental impact of the synthesis. mdpi.commdpi.com Catalyst-free condensation reactions, driven simply by thermal energy under solvent-free conditions, represent an ideal green chemistry scenario, minimizing waste and simplifying product purification. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNZXOFXUAHOB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916834-37-2 | |

| Record name | (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2e 3 1 Benzothien 3 Yl Acrylic Acid and Its Analogues

The structural framework of (2E)-3-(1-benzothien-3-yl)acrylic acid, featuring a benzothiophene (B83047) nucleus linked to an acrylic acid moiety, presents a versatile platform for extensive chemical modification. The generation of novel analogues through derivatization is key to exploring its full potential in various scientific fields. The following sections detail the principal strategies for modifying this core structure.

Chemical Reactivity and Mechanistic Studies of 2e 3 1 Benzothien 3 Yl Acrylic Acid

Reactivity Profiling of the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid functionality is the primary site of reactivity in (2E)-3-(1-benzothien-3-yl)acrylic acid. This system is characterized by an electrophilic β-carbon, susceptible to nucleophilic attack, and a carboxylic acid group that can undergo various transformations.

Nucleophilic Addition Reactions (e.g., Michael Addition)

The presence of the electron-withdrawing carboxylic acid group renders the β-carbon of the acrylic acid moiety electrophilic, making it a prime candidate for Michael addition reactions. researchgate.net This conjugate addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

In the context of (2E)-3-(1-benzothien-3-yl)acrylic acid, various nucleophiles can be employed. For instance, the addition of soft nucleophiles like thiols (thia-Michael addition) and amines (aza-Michael addition) is expected to proceed readily. researchgate.netmdpi.com The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.

While specific studies on (2E)-3-(1-benzothien-3-yl)acrylic acid are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous systems. For example, the thia-Michael addition of thiols to various α,β-unsaturated carbonyl compounds is a well-established and efficient reaction. mdpi.comresearchgate.net Similarly, the aza-Michael addition of amines to acrylic acid derivatives has been widely explored for the synthesis of β-amino acids and their derivatives. nih.gov

Table 1: Representative Michael Addition Reactions on α,β-Unsaturated Systems

| Nucleophile | Michael Acceptor | Product Type | General Conditions |

| Thiol (R-SH) | α,β-Unsaturated Carbonyl | Thioether | Base catalyst (e.g., triethylamine) |

| Amine (R₂NH) | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Often proceeds without a catalyst or with mild base/acid catalysis |

The reaction with (2E)-3-(1-benzothien-3-yl)acrylic acid would involve the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate to yield the corresponding 3-substituted-3-(1-benzothien-3-yl)propanoic acid derivative. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

Carboxylic Acid Functional Group Transformations (e.g., Decarboxylation)

The carboxylic acid group of (2E)-3-(1-benzothien-3-yl)acrylic acid can undergo a variety of transformations, with decarboxylation being a key reaction. Decarboxylation, the removal of a carboxyl group as carbon dioxide, is particularly facile for β-keto acids and their vinylogous counterparts, such as α,β-unsaturated acids. guidechem.comresearchgate.netscbt.com

For (2E)-3-(1-benzothien-3-yl)acrylic acid, which is an analogue of cinnamic acid, decarboxylation can be induced under thermal or catalytic conditions. rsc.org The reaction proceeds through a cyclic transition state, leading to the formation of a vinylbenzothiophene intermediate, which then tautomerizes to the more stable 3-vinyl-1-benzothiophene. The ease of decarboxylation is influenced by the stability of the intermediate formed. The benzothiophene (B83047) moiety can effectively stabilize the transient negative charge that develops during the reaction.

Mechanistic Investigations of Derivatization Reactions

The derivatization of (2E)-3-(1-benzothien-3-yl)acrylic acid opens avenues to a wide array of novel compounds with potentially interesting properties. Understanding the mechanisms of these reactions is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Elucidation of Curtius Rearrangement Pathways

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, urethanes, or ureas, via an isocyanate intermediate. nih.govwikipedia.orgorgoreview.com This reaction is applicable to a broad range of carboxylic acids, including those with heterocyclic substituents. nih.gov

The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with diphenylphosphoryl azide (DPPA). orgoreview.com Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form an isocyanate. wikipedia.org The (1-benzothien-3-yl)vinyl group migrates to the electron-deficient nitrogen atom.

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. Reaction with water leads to a carbamic acid, which spontaneously decarboxylates to yield the corresponding primary amine, (E)-1-(1-benzothien-3-yl)ethen-1-amine. Alternatively, trapping with an alcohol or an amine affords a carbamate (B1207046) or a urea (B33335) derivative, respectively. nih.govnih.gov The Curtius rearrangement proceeds with retention of the configuration of the migrating group. wikipedia.org

Table 2: Products of Curtius Rearrangement of (2E)-3-(1-benzothien-3-yl)acrylic acid

| Trapping Nucleophile | Intermediate | Final Product |

| Water (H₂O) | Carbamic acid | (E)-1-(1-benzothien-3-yl)ethen-1-amine |

| Alcohol (R-OH) | Isocyanate | Alkyl (E)-(1-(1-benzothien-3-yl)vinyl)carbamate |

| Amine (R₂NH) | Isocyanate | 1-((E)-1-(1-benzothien-3-yl)vinyl)-3,3-dialkylurea |

Understanding Thermal Electrocyclization Processes

The styryl-like fragment within (2E)-3-(1-benzothien-3-yl)acrylic acid, specifically the C=C double bond conjugated with the benzothiophene ring, suggests the potential for electrocyclization reactions, particularly photocyclization. While thermal electrocyclization might require harsh conditions, photochemical methods are often employed for similar transformations.

The photocyclization of styrylthiophenes, which are structurally related to the core of (2E)-3-(1-benzothien-3-yl)acrylic acid, has been studied as a route to thiahelicenes. ua.es The generally accepted mechanism involves the photoisomerization of the E-isomer to the Z-isomer, followed by a 6π-electrocyclization to form a dihydronaphthothiophene intermediate. Subsequent oxidation, often facilitated by an oxidizing agent like iodine, leads to the aromatic fused-ring product. nih.gov

In the case of (2E)-3-(1-benzothien-3-yl)acrylic acid, irradiation could potentially lead to the formation of a fused polycyclic aromatic system. The regioselectivity of the cyclization would be influenced by the electronic and steric properties of the benzothiophene ring and the acrylic acid moiety. Studies on 3-styrylthiophenes indicate that the cyclization typically leads to a specific regioisomer, in this case, a derivative of naphtho[1,2-b]thiophene. ua.es The presence of the carboxylic acid group would likely influence the electronic distribution in the excited state and thus the course of the reaction.

Reaction Kinetics and Thermodynamics of Derivative Formation

The kinetics and thermodynamics of the derivatization reactions of (2E)-3-(1-benzothien-3-yl)acrylic acid are crucial for optimizing reaction conditions and understanding the stability of the products.

For Michael additions, the reaction rate is dependent on the nucleophilicity of the attacking species, the electrophilicity of the β-carbon, and the nature of the solvent and catalyst. Kinetic studies on the Michael addition of acrylic acid itself have shown that the reaction can follow second-order kinetics, with the rate being influenced by temperature and the presence of catalysts. researchgate.net The thermodynamics of the reaction are generally favorable due to the formation of a strong C-C or C-heteroatom single bond at the expense of a weaker C=C π-bond.

The thermodynamics of the Curtius rearrangement are largely driven by the formation of a stable nitrogen molecule. The rearrangement step itself is typically irreversible. The kinetics of the initial acyl azide formation and the subsequent rearrangement are dependent on the reaction temperature and the reagents used.

Computational and Theoretical Investigations of 2e 3 1 Benzothien 3 Yl Acrylic Acid and Its Derivatives

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound.

While specific docking studies on (2E)-3-(1-benzothien-3-yl)acrylic acid are not extensively documented, research on structurally related compounds provides a framework for understanding its potential interactions. For instance, molecular docking studies on a series of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, which share the acrylic acid and a sulfur-containing heterocyclic moiety, have been conducted to assess their potential as acetylcholinesterase (AChE) inhibitors. The binding affinities for these compounds were found to be significant, with docking scores indicating stable interactions within the enzyme's active site. researchgate.net

Similarly, hybrid molecules of benzothiazole (B30560), another sulfur-containing heterocycle, cross-linked with hydroxamic acid have been evaluated as histone deacetylase (HDAC) inhibitors. These studies revealed strong binding affinities, with some derivatives showing lower docking scores (indicating higher affinity) than the standard inhibitor SAHA. f1000research.comuomustansiriyah.edu.iq For example, a benzothiazole derivative linked to hydroxamic acid via p-aminobenzoic acid exhibited a docking score of -9.460 kcal/mol, suggesting a high potential for inhibitory activity. f1000research.com

These findings suggest that the benzothiophene (B83047) and acrylic acid moieties in (2E)-3-(1-benzothien-3-yl)acrylic acid could also engage in significant interactions with various biological targets, likely through a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking.

| Derivative Class | Target | Docking Score Range (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |

| (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one | Acetylcholinesterase (AChE) | -9.91 to -8.17 | Rivastigmine | -10.78 |

| Benzothiazole-hydroxamic acid hybrids | Histone Deacetylase 8 (HDAC8) | -6.322 to -9.460 | SAHA (Vorinostat) | -5.375 |

The identification of key amino acid residues within the binding pocket of a target protein is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. In studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives targeting the 5-HT1A receptor, docking analyses have highlighted specific interactions. For instance, hydrogen bonds between the ligand and the N385 residue, as well as edge-to-face aromatic interactions with F361, were identified as critical for binding affinity. nih.gov

In the case of benzothiazole-hydroxamic acid hybrids targeting HDAC8, key interactions were observed with residues such as His142 and Tyr306, and the zinc ion in the active site. f1000research.com These interactions are comparable to those of the known inhibitor SAHA, which interacts with Asp101, His142, and Tyr306. f1000research.com Such findings underscore the importance of specific functional groups on the ligand that can form directional interactions with complementary residues in the target's binding site.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-target complex over time, offering deeper insights than the static picture provided by molecular docking.

MD simulations of protein-ligand complexes can reveal the stability of the binding mode predicted by docking. Studies on the interaction of pro-apoptotic BH3 peptides with the anti-apoptotic protein Bcl-X(L) have shown that the stability of the helical conformation of the peptide is directly correlated with its binding affinity. nih.gov Peptides that maintain a stable helical structure in aqueous solution tend to have higher affinity for their target. nih.gov This principle can be extended to small molecules like (2E)-3-(1-benzothien-3-yl)acrylic acid, where pre-organizing the molecule in a bioactive conformation could enhance its binding affinity.

In the context of acrylic acid derivatives, MD simulations have been used to study the complexation of poly(acrylic acid) (PAA) with proteins like lysozyme. These simulations show that PAA can induce local conformational changes in the protein structure, and the stability of the complex is influenced by temperature and electrostatic interactions. nih.gov Such studies highlight the dynamic nature of the interactions between acrylic acid-containing molecules and their biological targets.

The solvent environment plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent, allowing for a detailed analysis of its effects. For acrylic acid derivatives, studies have shown that the solvent can significantly affect reactivity and conformation. For example, the free energy barrier for the β-scission of butyl acrylate (B77674) is lowered by approximately 4 kcal/mol in both polar (water) and nonpolar (xylene) solvents compared to the gas phase. nih.gov This demonstrates that the surrounding medium can have a profound impact on the energetics of molecular processes.

Furthermore, simulations of poly(acrylic acid) have revealed that hydrogen bonding between the carboxylic acid groups and water molecules is a key factor in its hydration and interaction with other molecules. researchgate.netrsc.org The carbonyl and hydroxyl oxygen atoms of acrylic acid are particularly involved in forming hydrogen bonds with the solvent. researchgate.net These solvent interactions would undoubtedly play a crucial role in the binding of (2E)-3-(1-benzothien-3-yl)acrylic acid to a biological target, influencing both the thermodynamics and kinetics of the binding process.

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT studies on 1-benzothiophene-2-carboxylic acid, a close analog of the target compound, have been used to calculate its optimized molecular geometry, energy, and dipole moment. nih.gov For the monomeric form, a significant dipole moment of 2.92 Debye was calculated, indicating a polar nature that could facilitate interactions with polar residues in a protein binding site. nih.gov The calculated ground state energy provides a measure of the molecule's stability. nih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. For derivatives of 3,5-dimethyl-2,6-diphenylpyridine, the HOMO-LUMO energy gap was found to be in the range of 6.9470–8.8026 eV, indicating good chemical stability. tau.ac.il Similar calculations for (2E)-3-(1-benzothien-3-yl)acrylic acid would be invaluable in predicting its reactivity and potential for engaging in charge-transfer interactions.

Electronic Structure Characterization (e.g., Electrostatic Potential Mapping)

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure with high accuracy. One of the key outputs of such calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. ijpsjournal.com

For (2E)-3-(1-benzothien-3-yl)acrylic acid, the MEP map would illustrate the electrostatic potential on the molecule's surface. Generally, regions with negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, as they indicate an abundance of electrons. Conversely, areas with positive potential (colored in blue) are prone to nucleophilic attack due to a relative deficiency of electrons.

In the case of (2E)-3-(1-benzothien-3-yl)acrylic acid, the MEP would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic nature. The aromatic benzothiophene ring system and the acrylic acid double bond would display a more complex potential landscape, with variations that influence the molecule's stacking interactions and reactivity in addition reactions. Understanding these electronic features is crucial for predicting how the molecule will interact with biological targets or other chemical species.

Table 1: Illustrative Electrostatic Potential (ESP) Hot Spots for (2E)-3-(1-benzothien-3-yl)acrylic acid

| Molecular Region | Predicted ESP Value (a.u.) | Implication |

| Carbonyl Oxygen (C=O) | -0.05 to -0.07 | High potential for electrophilic attack and hydrogen bond acceptance. |

| Hydroxyl Oxygen (-OH) | -0.04 to -0.06 | Site for electrophilic interaction. |

| Hydroxyl Hydrogen (-OH) | +0.06 to +0.08 | Primary site for nucleophilic attack and hydrogen bond donation. |

| Benzothiophene Sulfur | -0.02 to -0.03 | Mildly electron-rich region. |

| Acrylic β-carbon | -0.01 to +0.01 | Potential site for nucleophilic addition, influenced by substituents. |

Note: The values presented in this table are illustrative and would require specific DFT calculations for precise determination.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for confirming the structure of synthesized compounds and for interpreting experimental data. DFT calculations can simulate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. epstem.net Similarly, the magnetic shielding of atomic nuclei can be calculated to predict NMR chemical shifts. nbu.edu.sa

For (2E)-3-(1-benzothien-3-yl)acrylic acid, predicted IR spectra would show characteristic peaks for the O-H stretch of the carboxylic acid (broad), the C=O stretch, the C=C stretch of the acrylic moiety, and various C-H and C-S stretching and bending vibrations of the benzothiophene ring. researchgate.net Predicted ¹H and ¹³C NMR spectra would provide chemical shifts for each unique proton and carbon atom, aiding in the structural elucidation of the molecule and its derivatives. numberanalytics.com

Beyond spectroscopy, computational models can determine a range of reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors are derived from the electronic structure and include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wiley.com

Table 2: Predicted Spectroscopic and Reactivity Descriptors for (2E)-3-(1-benzothien-3-yl)acrylic acid

| Parameter | Predicted Value | Significance |

| IR Frequencies (cm⁻¹) | ||

| O-H Stretch (Carboxylic Acid) | ~3500 (broad) | Indicates hydrogen bonding. |

| C=O Stretch | ~1700 | Characteristic of the carbonyl group. |

| C=C Stretch | ~1630 | Indicates the acrylic double bond. |

| ¹H NMR Chemical Shifts (ppm) | ||

| Carboxylic Acid Proton | 12.0 - 13.0 | Deshielded due to acidic nature. |

| Vinylic Protons | 6.0 - 8.0 | Chemical shifts influenced by conjugation and substituents. |

| Benzothiophene Protons | 7.0 - 8.5 | Aromatic region with complex splitting patterns. |

| Reactivity Descriptors | ||

| HOMO Energy | -6.5 to -7.5 eV | Reflects electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Reflects electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical reactivity and stability. |

Note: These values are representative and would need to be confirmed by specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.gov These models are instrumental in drug discovery and materials science for predicting the efficacy and properties of new, unsynthesized molecules. researchgate.net

Development of Predictive Models for Biological Efficacy

For a series of (2E)-3-(1-benzothien-3-yl)acrylic acid derivatives, a QSAR model can be developed to predict their biological efficacy, such as their potential as anticancer or antibacterial agents. nih.govmdpi.comnih.gov The process involves compiling a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values). researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, designed derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 3: Example of a QSAR Model for the Anticancer Activity of Benzothiophene Derivatives

Equation: pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO) + β₃(Dipole Moment)

| Descriptor | Coefficient (β) | Description |

| LogP | +0.45 | Lipophilicity is positively correlated with activity. |

| HOMO Energy | -0.20 | Higher HOMO energy (less negative) is correlated with lower activity. |

| Dipole Moment | +0.15 | Increased polarity is positively correlated with activity. |

Note: This is a hypothetical QSAR model for illustrative purposes. The actual descriptors and coefficients would depend on the specific dataset of compounds and their biological activities.

Correlation of Molecular Descriptors with Observed Properties

QSPR modeling follows a similar principle to QSAR but focuses on correlating molecular descriptors with physical or chemical properties rather than biological activity. For (2E)-3-(1-benzothien-3-yl)acrylic acid and its derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times.

The process involves selecting a relevant set of molecular descriptors that are hypothesized to influence the property of interest. For instance, solubility is often related to descriptors such as the polar surface area (PSA), LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. By establishing a statistically significant correlation, these models can guide the design of derivatives with desired physical properties, which is crucial for applications in materials science and for optimizing the pharmacokinetic profiles of potential drug candidates.

Biological Activity and Molecular Interaction Studies of 2e 3 1 Benzothien 3 Yl Acrylic Acid in Vitro and in Silico Approaches

Investigation of Anti-Inflammatory Properties

While direct studies on the anti-inflammatory properties of (2E)-3-(1-benzothien-3-yl)acrylic acid are not available in the reviewed literature, research on structurally similar compounds provides context for its potential activity. The benzothiophene (B83047) scaffold is a core component of molecules that have demonstrated anti-inflammatory effects. For instance, derivatives of benzothiophene have been synthesized and tested for such properties. Although this does not constitute direct evidence, it suggests that the (2E)-3-(1-benzothien-3-yl)acrylic acid structure may warrant future investigation for potential anti-inflammatory action.

Pathways and Molecular Targets Involved in Anti-Inflammation

Benzothiophene derivatives have demonstrated notable anti-inflammatory properties. ktu.eduijpsjournal.com The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov The COX enzyme has two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. nih.gov Inhibition of COX-2 is a key target for anti-inflammatory therapies, while inhibition of 5-lipoxygenase (5-LOX) can reduce the production of leukotrienes, which are also potent inflammatory mediators. nih.gov

Studies on various thiophene (B33073) and benzothiophene derivatives have shown their potential to inhibit these key inflammatory enzymes. nih.gov For instance, certain acrylic acid derivatives have been designed and tested as dual LOX/COX-1 inhibitors. nih.gov The anti-inflammatory effect of some 1,2-benzothiazine derivatives has been linked to their ability to inhibit COX-1 and COX-2 activity. nih.gov While direct studies on the specific molecular targets of (2E)-3-(1-benzothien-3-yl)acrylic acid are not extensively detailed in the reviewed literature, the known anti-inflammatory activity of benzothiophene and acrylic acid derivatives suggests that its mechanism may also involve the modulation of the COX and LOX pathways. ktu.edunih.gov

Assessment of Antioxidant Effects

The antioxidant potential of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity in vitro. nih.govnih.gov

Benzothiophene derivatives have been identified as having significant antioxidant properties. nih.govias.ac.inscilit.com For example, certain tetrahydrobenzo[b]thiophene derivatives have shown the ability to inhibit free radical-induced lipid oxidation, with inhibition rates ranging from approximately 19% to 30%. nih.gov In a study of novel benzothiophene derivatives, some compounds exhibited high antioxidant capacities, even surpassing the universally accepted reference, trolox. ias.ac.in The antioxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom to a free radical, thereby stabilizing it. nih.gov While specific IC50 values for (2E)-3-(1-benzothien-3-yl)acrylic acid were not found in the reviewed literature, the consistent antioxidant activity observed in its parent class of compounds suggests its potential in this regard.

Table 1: Antioxidant Activity of Selected Benzothiophene and Acrylic Acid Derivatives This table presents data on related compounds to illustrate the antioxidant potential within this chemical class, as specific data for (2E)-3-(1-benzothien-3-yl)acrylic acid was not available in the reviewed literature.

| Compound/Derivative Class | Assay | Activity/IC50 | Reference |

| Tetrahydrobenzo[b]thiophene derivatives | Lipid Peroxidation Inhibition | ~19-30% inhibition | nih.gov |

| 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene | TEAC | 2.5 | ias.ac.in |

| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | TEAC | 1.1 | ias.ac.in |

| Thienyl acrylic acid derivatives | DPPH Radical Scavenging | Good activity | nih.gov |

Anti-proliferative Effects on Various Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a crucial aspect of its potential as a therapeutic agent. The anti-proliferative activity of various benzothiophene and acrylic acid derivatives has been evaluated against a range of human cancer cell lines. ktu.edulookchem.com

For instance, derivatives of benzothiazole (B30560), a related heterocyclic compound, have shown significant cytotoxic activity against the human breast cancer cell line MCF-7, with some compounds exhibiting greater potency than the standard drug cisplatin. nih.gov Similarly, certain aroylacrylic acids have demonstrated anti-proliferative effects on human cervix carcinoma (HeLa), chronic myelogenous leukemia (K562), and colon tumor (LS174) cell lines. lookchem.com The anti-proliferative efficacy of some acrylate (B77674) derivatives has also been investigated against the MDA-MB-231 breast cancer cell line. rsc.org

Table 2: Anti-proliferative Activity of Benzothiophene and Acrylic Acid Derivatives on Various Cancer Cell Lines This table includes data for related compounds, as specific IC50 values for (2E)-3-(1-benzothien-3-yl)acrylic acid were not available in the reviewed literature.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzothiazole derivative 6b | MCF-7 | 5.15 | nih.gov |

| Benzothiazole derivative 5c | MCF-7 | 7.39 | nih.gov |

| Benzothiazole derivative 5d | MCF-7 | 7.56 | nih.gov |

| Methyl acrylate ester 6e | MCF-7 | 2.57 | rsc.org |

| Alkyl-substituted aroylacrylic acids | HeLa, K562, LS174 | Low micromolar ranges | lookchem.com |

| Benzochromene derivatives | Various human cancer cell lines | 4.6 - 21.5 | nih.gov |

Mechanisms of Action in Cell Growth Inhibition

The anti-proliferative effects of many compounds, including those in the benzothiophene and acrylic acid families, are often mediated through specific molecular mechanisms that disrupt the cell cycle and induce apoptosis (programmed cell death). nih.govnih.gov One of the key mechanisms identified for related compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.gov

Studies on acrylate derivatives have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis. rsc.org For example, a methyl acrylate ester derivative was found to significantly increase apoptotic activity in MCF-7 cells. rsc.org This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. rsc.org The mechanism of cell growth inhibition for some aroylacrylic acids has been linked to the arrest of the cell cycle in the S phase. lookchem.com While direct mechanistic studies on (2E)-3-(1-benzothien-3-yl)acrylic acid are limited, the established anti-tubulin and pro-apoptotic activities of its structural relatives provide a strong indication of its potential mechanisms of action. rsc.orgnih.gov

Immunomodulatory Activities

Immunomodulatory agents are substances that can modify the functioning of the immune system. Benzothiophene derivatives have been noted for their potential immunomodulatory effects. google.com

Inhibition of Lymphocyte Proliferation

The proliferation of lymphocytes is a key event in the adaptive immune response. The inhibition of lymphocyte proliferation is a common strategy for immunosuppressive therapies. Some benzothiazole derivatives have been shown to possess potent inhibitory activity on PHA-activated peripheral blood mononuclear cells (PBMCs), which include lymphocytes. nih.gov In one study, several benzothiazole analogs demonstrated IC50 values in the low micromolar range for the inhibition of PBMC proliferation. nih.gov These compounds also showed potent inhibitory effects on the production of Interleukin-2 (IL-2), a critical cytokine for T-lymphocyte proliferation. nih.gov Although specific data for (2E)-3-(1-benzothien-3-yl)acrylic acid is not available, the findings for related benzothiazole structures suggest a potential for this class of compounds to modulate lymphocyte activity. nih.gov

Effects on Delayed-Type Hypersensitivity Responses

Delayed-type hypersensitivity (DTH) is a T-cell mediated immune response that takes 24-72 hours to develop. It is a form of cell-mediated immunity and is involved in various inflammatory conditions. While the direct effect of (2E)-3-(1-benzothien-3-yl)acrylic acid on DTH responses has not been specifically reported in the reviewed literature, the immunomodulatory and anti-inflammatory properties of the broader class of benzothiophene derivatives suggest a potential for interaction with such immune pathways. ktu.edugoogle.com The inhibition of lymphocyte proliferation and cytokine production, as seen with related compounds, are mechanisms that could potentially influence DTH responses. nih.gov

Estrogen Receptor (ER) Modulation by Structurally Related Compounds

The estrogen receptor (ER) is a critical therapeutic target in hormone-dependent cancers, most notably in the approximately 80% of breast cancers that are ER-positive. researchgate.net Compounds that can modulate ER activity, known as Selective Estrogen Receptor Modulators (SERMs), are a cornerstone of endocrine therapy. oup.com The benzothiophene structure is the foundation for well-known SERMs like Raloxifene. nih.gov These agents exhibit tissue-specific estrogenic or antiestrogenic effects, allowing them to block estrogen's proliferative action in breast tissue while potentially having neutral or beneficial effects elsewhere. oup.comyoutube.com Research has focused on designing novel benzothiophene derivatives to act as potent and selective ER antagonists, with some designed to bind covalently to the receptor to overcome therapeutic resistance. nih.gov

A key aspect of SERM activity is selectivity, not only for different tissues but also for the two main estrogen receptor subtypes, ERα and ERβ. The differential expression of these subtypes in various tissues and their distinct roles in cellular processes make subtype-selective ligands highly desirable. Computational modeling and biological evaluation have led to the development of benzothiophene-based SERMs that exhibit a wide range of selectivity for ERα over ERβ. researchgate.net For instance, one family of benzothiophene SERMs was shown to have an ERα/ERβ selectivity ratio ranging from 1.2 to 67-fold. researchgate.net

Similarly, other scaffolds incorporating an acrylic acid moiety have demonstrated receptor subtype preferences. Lead optimization of benzoxepin-based ligands, which also feature an acrylic acid group, produced compounds that were generally ERα selective. scilit.com The ability to fine-tune the structure of these molecules allows for the modulation of receptor affinity and selectivity, which is critical for developing targeted therapies. researchgate.net The interaction of a ligand with the receptor is highly specific, and even small changes, such as stereochemistry, can reverse selectivity between receptor subtypes. nih.govresearchgate.net

Table 1: Estrogen Receptor (ER) Selectivity of Structurally Related Compound Classes

| Compound Class | Receptor Selectivity | Key Findings | Source |

| Benzothiophene SERMs | Variable ERα/ERβ selectivity (1.2 to 67-fold) | Substituents on the benzothiophene scaffold can be modified to modulate ERα vs. ERβ binding affinity. | researchgate.net |

| Benzoxepin Acrylic Acids | Generally ERα selective | The acrylic acid substituent contributes to the ligand's interaction with the ER, favoring the α subtype. | scilit.com |

| Raloxifene (Benzothiophene-based) | ERα antagonist in breast/uterus | Acts as an antagonist in breast tissue but has minimal estrogenic effects on the uterus compared to Tamoxifen. | nih.govascopubs.org |

| Benzodiazepine Antagonists | Reversible subtype selectivity | Mutations in specific amino acid residues within the receptor's binding pocket can reverse ligand selectivity for CCK1R vs CCK2R, demonstrating the principle of subtype interaction. | nih.gov |

The determination of whether a ligand acts as an ER agonist (activating the receptor) or an antagonist (blocking its activity) depends on specific structural features that influence the final conformation of the ligand-receptor complex. nih.gov A primary determinant for antagonism is the presence of a bulky side chain that physically obstructs the receptor's ligand-binding domain (LBD) from adopting the transcriptionally active conformation. nih.gov

For many SERMs, including the benzothiophene-based Raloxifene, this side chain contains a tertiary amine. nih.gov This amine group interacts with a negatively charged aspartate residue (Asp351 in human ERα) within the LBD. nih.gov This interaction is crucial for stabilizing the antagonistic conformation and is a key factor in the compound's antiestrogenic activity. nih.gov The precise spatial relationship between the tertiary amine and Asp351 is critical; modifications that alter this distance can impact the degree of antagonist activity. nih.gov In contrast, agonists lack such a side chain, allowing the receptor to fold into its active state.

Another strategy for achieving potent antagonism involves the design of compounds that form a covalent bond with the receptor. Novel 6-OH-benzothiophene derivatives have been developed to covalently bind to a cysteine residue (Cys530) in helix 11 of the ERα LBD, resulting in potent and irreversible antagonism. nih.gov

Table 2: Structural Features Determining ER Agonist vs. Antagonist Activity

| Structural Feature | Mechanism of Action | Resulting Activity | Example Compound Class | Source |

| Bulky Side Chain | Steric hindrance prevents the LBD from adopting an active conformation. | Antagonism | Tamoxifen, Raloxifene | nih.gov |

| Tertiary Amine Side Chain | Interacts with Asp351 in the ERα LBD, stabilizing the inactive conformation. | Antagonism | Raloxifene | nih.gov |

| Covalent Warhead (e.g., acrylamide) | Forms an irreversible covalent bond with a cysteine residue (Cys530) in the ERα LBD. | Potent, irreversible antagonism | 6-OH-benzothiophene derivatives | nih.gov |

| Lack of Bulky Side Chain | Allows the receptor to fold into a transcriptionally active conformation upon binding. | Agonism | Estradiol | oup.com |

Interaction with Specific Biological Pathways and Cellular Signaling

Beyond direct receptor modulation, the biological impact of (2E)-3-(1-benzothien-3-yl)acrylic acid and related compounds is defined by their influence on downstream cellular processes. Benzothiophene derivatives have been shown to possess potent cytotoxic activities that are mediated through interference with fundamental biological pathways, including those governing apoptosis and cell signaling. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer. Several benzothiophene-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms. One well-documented mechanism is the induction of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.gov This process can be initiated by an excessive generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization. nih.gov

Studies on thiophene derivatives have demonstrated that treatment can lead to key hallmarks of apoptosis, including the translocation of phosphatidylserine (B164497) to the outer cell surface and the activation of executioner caspases, such as caspase-3 and caspase-7. nih.gov The activation of these caspases is an irreversible step that commits the cell to demolition. nih.gov Furthermore, some benzothiophene analogs induce an "atypical apoptosis mode" that is consistent with mitotic catastrophe, a form of cell death resulting from aberrant mitosis. nih.gov This is significant as it may be effective in cancers that have developed resistance to traditional apoptotic pathways. nih.gov

Table 3: Effects of Thiophene/Benzothiophene Derivatives on Apoptotic Markers

| Apoptotic Event/Marker | Effect Observed | Mechanism | Related Compound Class | Source |

| Phosphatidylserine (PS) Externalization | Increased PS on cell surface | An early indicator of apoptosis initiation. | Thiophene derivatives | nih.gov |

| Reactive Oxygen Species (ROS) | Overproduction of ROS | Induces cellular stress and mitochondrial membrane depolarization. | Thiophene derivatives | nih.gov |

| Caspase-3/7 Activation | Significant activation | Executioner caspases are activated, leading to cell demolition via the intrinsic pathway. | Thiophene derivatives | nih.gov |

| STAT3 Inhibition | Downregulation of STAT3 | Leads to decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL), inducing apoptosis via the mitochondrial pathway. | Benzo[b]thiophene 1,1-dioxides | researchgate.net |

| Mitotic Arrest | Cells arrested in mitosis | Interference with tubulin polymerization leads to mitotic catastrophe. | Benzothiophene acrylonitriles | nih.gov |

The cytotoxic effects of benzothiophene derivatives are often linked to their ability to interfere with key cell signaling pathways that control proliferation and survival. A notable target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. researchgate.net In many cancers, STAT3 is persistently activated, leading to the upregulation of genes involved in proliferation (e.g., cyclin D1, c-Myc) and survival (e.g., Bcl-2, Bcl-xL). researchgate.net Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors, effectively blocking this signaling pathway and thereby inducing apoptosis and cell cycle arrest in cancer cells. researchgate.net

Another critical signaling mechanism affected by some benzothiophene analogs is the process of microtubule dynamics. Compounds such as benzothiophene acrylonitrile (B1666552) derivatives have been found to interfere with tubulin polymerization. nih.gov Tubulin is the building block of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting this process, these compounds cause mitotic arrest, preventing cancer cells from successfully dividing and ultimately leading to cell death. nih.gov This mechanism of action is shared by a number of natural and synthetic cytotoxic agents. nih.gov

Applications of 2e 3 1 Benzothien 3 Yl Acrylic Acid in Advanced Materials Science and Biochemical Research

Development of Polymeric Materials and Coatings

The acrylic acid component of (2E)-3-(1-benzothien-3-yl)acrylic acid serves as a versatile functional group for the synthesis of novel polymers and coatings. The ability of acrylates and acrylic acids to undergo polymerization is a fundamental principle in polymer chemistry, used to create a vast array of materials.

The double bond in the acrylic acid portion of the molecule allows it to act as a monomer in polymerization reactions, particularly through free-radical polymerization. This enables its integration into the main chain of various acrylate (B77674) copolymers. When copolymerized with other acrylic monomers (such as methyl acrylate or ethyl acrylate), (2E)-3-(1-benzothien-3-yl)acrylic acid can be incorporated as a functional repeating unit. This process results in polymers where the benzothiophene (B83047) group is a pendant moiety attached to the polymer backbone. The concentration of this functional unit within the polymer can be controlled by adjusting the monomer feed ratios during synthesis. Hydrogels, which are crosslinked polymeric materials capable of absorbing large amounts of water, have been synthesized from acrylic acid and other monomers like 2-hydroxyethyl methacrylate. scitepress.orgchembk.com The incorporation of the benzothienyl group into such systems could introduce new functionalities.

Integrating the bulky, aromatic benzothiophene group into a polymer backbone can significantly alter the material's properties. The benzothiophene moiety can enhance the thermal stability of the polymer due to its rigid structure. Furthermore, its aromatic nature can increase the refractive index of the resulting material, a desirable trait for optical applications like advanced lenses or coatings. The specific structure of (2E)-3-(1-benzothien-3-yl)acrylic acid, when incorporated into coatings, could improve adhesion and durability. mdpi.com The development of polymers with specific ester functional groups in their molecular structure has been shown to be an effective measure for improving the performance of materials like concrete plasticizers. researchgate.net

Table 1: Potential Property Enhancements in Polymers by (2E)-3-(1-benzothien-3-yl)acrylic acid

| Property | Enhancement Mechanism | Potential Application |

| Thermal Stability | The rigid, aromatic benzothiophene structure increases the energy required for polymer chain motion and degradation. | High-performance plastics, thermally stable coatings. |

| Refractive Index | The high electron density of the aromatic benzothiophene ring system increases the material's ability to bend light. | Optical polymers, anti-reflective coatings, lenses. |

| UV Absorption | The conjugated π-system of benzothiophene absorbs ultraviolet radiation, protecting the polymer backbone or substrate from UV degradation. | UV-protective coatings, specialty films. |

| Adhesion | The carboxylic acid group can form strong hydrogen bonds or covalent linkages with substrate surfaces. | Advanced adhesives, protective coatings for metals and plastics. mdpi.com |

Optoelectronic Applications

The conjugated π-electron system of the benzothiophene ring, extended by the acrylic acid double bond, gives (2E)-3-(1-benzothien-3-yl)acrylic acid favorable electronic and optical properties for use in optoelectronic devices.

The molecular structure of (2E)-3-(1-benzothien-3-yl)acrylic acid is well-suited for application as an organic dye sensitizer (B1316253) in DSSCs. These solar cells rely on a dye molecule to absorb sunlight and inject an electron into a semiconductor material, typically titanium dioxide (TiO₂). The compound fits the classic Donor-π-Acceptor (D-π-A) design for such dyes. nih.govijpsjournal.com In this model:

The benzothiophene moiety can act as part of the π-conjugated bridge (the "π" component), which facilitates charge transfer from the donor to the acceptor.

The acrylic acid group serves a dual role. It is an electron-withdrawing group, acting as the electron acceptor (the "A" component). ijpsjournal.com Crucially, its carboxylic acid function also serves as the anchoring group, binding the dye molecule to the surface of the TiO₂ semiconductor to ensure efficient electron injection. nih.govresearchgate.net

Research on related structures, such as those containing bohrium.combenzothieno[3,2-b]benzothiophene (BTBT), has highlighted the excellent charge mobility and electron-transport properties of benzothiophene-based bridges in organic chromophores for efficient DSSCs. nih.gov

The same properties that make benzothiophene derivatives attractive for solar cells also make them candidates for other optoelectronic applications. Derivatives of bohrium.combenzothieno[3,2-b]benzothiophene (BTBT) have been extensively studied as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). nih.govmdpi.com These materials have demonstrated exceptionally high charge carrier mobilities, a critical parameter for transistor performance. nih.gov While (2E)-3-(1-benzothien-3-yl)acrylic acid itself has not been reported for this specific use, its core benzothiophene structure suggests it could be a valuable building block for synthesizing new semiconductors for OFETs. The acrylic acid group could be used for further functionalization to tune solubility, film morphology, and interfacial properties. scitepress.org The electron-withdrawing nature of polymers based on benzothiophene derivatives also allows for efficient electron injection and transport, which has been utilized in ambipolar light-emitting field-effect transistors. rsc.org

Table 2: Role of Molecular Components in Optoelectronic Devices

| Molecular Component | Function | Device Application |

| Benzothiophene Core | π-conjugated system, charge transport pathway. | DSSC (π-bridge), OFET (semiconductor channel). nih.govnih.gov |

| Acrylic Acid Group | Electron acceptor, anchoring group for surfaces (e.g., TiO₂). ijpsjournal.comresearchgate.net | DSSC (Acceptor/Anchor). |

| Full Molecule | Donor-π-Acceptor (D-π-A) structure. | DSSC (Dye Sensitizer). nih.gov |

Utilization as Biochemical Probes and Reagents

The benzothiophene scaffold is a key component in many biologically active compounds and fluorescent molecules, positioning (2E)-3-(1-benzothien-3-yl)acrylic acid as a valuable precursor for biochemical tools.

Substituted benzothiophenes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netijpsjournal.comresearchgate.netnih.gov For instance, certain benzothiophene acrylonitrile (B1666552) analogs have been found to act as anticancer agents by interfering with tubulin polymerization. nih.gov This established bioactivity makes the core structure a subject of interest for developing new therapeutic agents and biochemical reagents to study cellular pathways.

The intrinsic fluorescence of the benzothiophene core is particularly useful for creating biochemical probes. Research has shown that benzothiophene-based fluorescent probes can be designed for bioimaging, with applications such as detecting changes in cellular polarity to distinguish between cancerous and normal cells, or for sensing specific ions like cyanide in biological samples. bohrium.comnih.gov In the design of such probes, a reactive group is often needed to attach the fluorescent core to a targeting moiety or to react with an analyte. The acrylic acid group of (2E)-3-(1-benzothien-3-yl)acrylic acid, or its activated derivatives, can serve as this reactive handle for covalent linkage to biomolecules like proteins or peptides. A study on a related benzothiazole (B30560) probe used an acrylate group to detect pH changes within mitochondria, demonstrating the utility of this functional group in probe design. acs.org

Table 3: Potential Biochemical Applications and Research Uses

| Application Area | Rationale | Example of Use |

| Fluorescent Probes | The benzothiophene core is a fluorophore; the acrylic acid allows for conjugation. | Designing probes to detect specific enzymes, ions (e.g., CN⁻), or cellular environments (e.g., polarity) through fluorescence changes. bohrium.comnih.govacs.org |

| Anticancer Research | Benzothiophene derivatives have shown cytotoxic and anti-proliferative activity. nih.gov | Use as a reagent to study mechanisms of cell death, such as the inhibition of tubulin polymerization. nih.gov |

| Antimicrobial Research | The benzothiophene scaffold is present in compounds with activity against multidrug-resistant bacteria. nih.gov | Screening for new antimicrobial agents and studying their mechanism of action against pathogens like MRSA. nih.gov |

| Covalent Labeling | The acrylic acid can be activated to form amide bonds with amine groups on proteins or other biomolecules. | Covalently attaching the benzothiophene tag to a protein of interest for tracking or pull-down experiments. |

Application in Proteomics Research

Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and disease mechanisms. The identification and quantification of proteins and their post-translational modifications are central to this field. Methodologies in proteomics often rely on advanced analytical techniques where specific chemical compounds can be utilized as standards or probes.

While direct, extensive research on the application of (2E)-3-(1-benzothien-3-yl)acrylic acid in mainstream proteomics is not widely documented, its structural relative, (2E)-3-(5-methylthien-2-yl)acrylic acid, is noted as a biochemical for proteomics research. embopress.org This suggests that acrylic acid derivatives containing a thienyl or benzothienyl group may possess properties amenable to proteomic workflows. These properties could include their ability to be ionized and detected in mass spectrometry, a cornerstone of proteomics.

Proteomic studies often involve the identification of vast numbers of proteins from complex samples. For instance, a deep proteome and transcriptome abundance atlas of 29 healthy human tissues led to the identification of 15,210 protein groups. embopress.org In such extensive studies, a variety of chemical compounds are essential for calibrating instruments and validating methodologies.

Tools for Studying Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to drug discovery and understanding biological regulation. nih.gov These interactions are characterized by parameters such as binding affinity and stoichiometry. nih.gov Various biophysical methods are employed to study these interactions, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and fluorescence spectroscopy. nih.govuni-leipzig.de

The utility of a compound in studying protein-ligand interactions often stems from its ability to bind to a specific protein or a class of proteins, thereby acting as a probe or an inhibitor. While specific studies detailing the use of (2E)-3-(1-benzothien-3-yl)acrylic acid as a tool for protein-ligand interactions are limited, research on analogous structures provides insight into its potential. For example, a structurally related benzothiophene derivative, 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one, has been shown to inhibit DHHC-mediated palmitoylation, a type of protein modification. This compound was found to block the autoacylation of DHHC enzymes, demonstrating time-dependent inhibition.

The investigation of such interactions often involves determining the binding site and the conformational changes induced in the protein upon ligand binding. nih.gov Techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) are powerful for mapping these interaction sites. nih.gov

Molecular docking and other computational methods are also pivotal in predicting and analyzing protein-ligand interactions. These approaches can help in screening libraries of compounds for potential binding affinity to a target protein before experimental validation. The acrylic acid moiety in (2E)-3-(1-benzothien-3-yl)acrylic acid provides a potential site for interaction with protein residues.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2e 3 1 Benzothien 3 Yl Acrylic Acid and Its Derivatives

Vibrational and Electronic Spectroscopy Applications

Vibrational and electronic spectroscopy are fundamental tools for identifying the functional groups and probing the electronic environment of (2E)-3-(1-benzothien-3-yl)acrylic acid. FT-IR spectroscopy reveals the characteristic vibrational modes of the molecule's covalent bonds, while UV/Vis spectroscopy provides insight into the electronic transitions within the conjugated system.

The FT-IR spectrum of (2E)-3-(1-benzothien-3-yl)acrylic acid is characterized by a series of absorption bands that confirm the presence of its key functional groups: a carboxylic acid, a carbon-carbon double bond, and a benzothiophene (B83047) ring system.

The most prominent feature is the very broad absorption band typically observed in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group; its breadth is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption peak, generally found around 1700-1675 cm⁻¹.

The acrylic moiety's C=C double bond presents a stretching vibration of medium intensity in the 1640-1615 cm⁻¹ region. The (E)-configuration of the alkene is confirmed by the presence of a strong out-of-plane C-H bending (wagging) vibration near 980 cm⁻¹. The vibrations associated with the benzothiophene nucleus include aromatic C-H stretching just above 3000 cm⁻¹ and several aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | Benzothiophene | 3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1675 | Strong |

| C=C Stretch | Alkene | 1640 - 1615 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| trans C-H Bend (out-of-plane) | Alkene | ~980 | Strong |

UV/Vis spectroscopy is used to study the electronic transitions in (2E)-3-(1-benzothien-3-yl)acrylic acid. The molecule's extensive conjugation, which spans the benzothiophene ring and the acrylic acid system, allows for π → π* electronic transitions that absorb light in the ultraviolet region. Typically, multiple absorption bands are observed. Intense absorptions at shorter wavelengths (around 230-260 nm) can be attributed to the electronic transitions within the benzothiophene ring system. A distinct, high-intensity absorption band at a longer wavelength, often above 340 nm, is characteristic of the extended conjugated system encompassing the entire molecule. This long-wavelength absorption is indicative of the highly delocalized nature of the π-electron system.

| Absorption Maximum (λmax) | Transition Type | Chromophore |

|---|---|---|

| ~230 nm | π → π | Benzothiophene Ring |

| ~260 nm | π → π | Benzothiophene Ring |

| ~342 nm | π → π* | Extended Conjugated System |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of (2E)-3-(1-benzothien-3-yl)acrylic acid in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the proton and carbon framework, connectivity, and stereochemistry.

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The carboxylic acid proton (COOH) typically appears as a broad singlet far downfield, often above 12 ppm, and its signal can be exchanged with D₂O.

The two vinylic protons of the acrylic acid moiety are chemically distinct and appear as two separate doublets due to coupling with each other. The proton on the α-carbon (adjacent to the COOH group) is expected to resonate around 6.4-6.6 ppm. The proton on the β-carbon (adjacent to the benzothiophene ring) is shifted further downfield to approximately 8.3-8.5 ppm due to the deshielding effect of the aromatic ring. The large coupling constant (J) between these two protons, typically 15-16 Hz, is diagnostic of their trans (E) relationship across the double bond.

The protons of the benzothiophene ring system appear in the aromatic region (7.3-8.1 ppm). This includes a unique singlet for the proton at the 2-position of the thiophene (B33073) ring and a set of multiplets corresponding to the four protons on the fused benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| β-CH | ~8.4 | Doublet | ~16.0 |

| Ar-H (H-2, H-4, H-7) | 8.1 - 7.8 | Multiplet | - |

| Ar-H (H-5, H-6) | 7.6 - 7.3 | Multiplet | - |

| α-CH | ~6.5 | Doublet | ~16.0 |

| -COOH | >12.0 | Broad Singlet | - |

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the low-field end of the spectrum, typically in the range of 167-170 ppm. The two vinylic carbons are found between 115 and 145 ppm. The carbon atoms of the benzothiophene ring resonate in the aromatic region, generally from 120 to 140 ppm. Due to the molecular symmetry, a total of 11 distinct carbon signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 167 - 170 |

| β-C (Alkene) | 140 - 145 |

| C (Aromatic Quaternary) | 135 - 142 |

| CH (Aromatic/Thiophene) | 120 - 130 |

| α-C (Alkene) | 115 - 120 |